![molecular formula C16H19NO2 B13506163 Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate](/img/structure/B13506163.png)
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of secondary amines with propargyl bromides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields N-substituted (prop-2-yn-1-yl)amines, which can then be further reacted to form the desired piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine derivative with a unique structure, featuring a piperidine ring substituted at the 3-position with a prop-2-yn-1-yl group and a benzyl ester at the carboxylate position. This compound is used in medicinal chemistry for its diverse biological activities, particularly in developing drugs that target central nervous system disorders. Its structural features may influence its selectivity and potency as an enzyme inhibitor.
Scientific Research Applications
- Neuropharmacology this compound has shown potential biological activities, particularly in neuropharmacology. Similar compounds have been studied for their ability to interact with monoamine oxidase isoforms, which are critical enzymes in neurotransmitter metabolism. Its structural analogs are being explored for their potential as inhibitors of monoamine oxidase, which could lead to treatments for depression and anxiety disorders.
- Anticancer Properties Compounds with similar frameworks have been investigated for their anticancer properties due to their ability to modulate key signaling pathways in cancer cells. Its derivatives have been investigated for their effects on various cellular pathways, including those involved in cancer progression and neurodegenerative diseases.
- Monoamine Oxidase Inhibition Interaction studies involving this compound focus on its binding affinity and selectivity towards various biological targets. Studies on related piperidine derivatives have shown differential inhibition of monoamine oxidase isoforms A and B, suggesting that modifications to the structure can significantly alter pharmacological profiles.
Table of Related Compounds and Their Applications
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Propargylpiperidine | Piperidine ring with a propargyl substituent | Known for selective inhibition of monoamine oxidase |
N-benzylpiperidine | Piperidine ring with a benzyl substituent | Exhibits different pharmacological properties |
4-styrylpiperidine | Piperidine ring with a styryl group | Potential activity against various cancer types |
3-(4-fluorobenzyl)piperidine | Piperidine ring with a fluorobenzene substituent | Enhanced activity against specific enzyme targets |
Mechanism of Action
The mechanism of action of Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
N-(prop-2-yn-1-yl)amines: These compounds share a similar propargyl group and can undergo similar reactions.
Piperidine derivatives: These compounds share the piperidine ring structure and may have similar chemical properties and applications.
Uniqueness
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Benzyl 3-(prop-2-yn-1-yl)piperidine-1-carboxylate is a piperidine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring with a prop-2-yn-1-yl substituent at the 3-position and a benzyl ester at the carboxylate position. This unique structure contributes to its biological activity, particularly in neuropharmacology and cancer treatment.
Feature | Description |
---|---|
Chemical Class | Piperidine Derivative |
Substituents | Prop-2-yn-1-yl, Benzyl Ester |
Potential Applications | Neuropharmacology, Cancer Treatment |
This compound exhibits its biological effects primarily through enzyme inhibition and receptor modulation. Notably, it has been studied for its interactions with monoamine oxidase (MAO) isoforms A and B, which are crucial for neurotransmitter metabolism. The structural features of this compound may enhance its selectivity and potency as an MAO inhibitor, potentially aiding in the treatment of depression and anxiety disorders.
Enzyme Inhibition
The compound's propynyl group can form covalent bonds with active site residues of target enzymes, leading to inhibition of their activity. This mechanism is vital for its potential role in modulating metabolic pathways associated with various diseases.
Receptor Binding
This compound can also bind to specific receptors, influencing cellular signaling pathways. This interaction may affect cell function and behavior, contributing to its anticancer properties.
Neuropharmacological Effects
Research indicates that derivatives of this compound can selectively inhibit MAO isoforms, which may lead to increased levels of neurotransmitters such as serotonin and dopamine. This action supports the development of treatments for mood disorders.
Anticancer Properties
Studies have shown that piperidine derivatives exhibit significant anticancer activity against various cell lines. For instance, related compounds have demonstrated selective cytotoxicity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells. The most potent derivatives were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, suggesting a mechanism similar to that of established chemotherapeutic agents like paclitaxel .
Case Studies
- Study on Anticancer Activity : In a recent study, synthesized piperidine derivatives were tested against multiple cancer cell lines using MTT assays. The results indicated that several derivatives exhibited comparable anticancer potential to 5-fluorouracil (5-FU), a standard chemotherapy drug. Notably, one derivative was shown to induce cell cycle arrest and prevent tubulin polymerization .
- Neuropharmacological Research : Another investigation focused on the interaction of similar piperidine derivatives with MAO isoforms. The findings suggested that modifications in the molecular structure could significantly alter the pharmacological profile, enhancing selectivity towards MAO-B over MAO-A.
Properties
Molecular Formula |
C16H19NO2 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
benzyl 3-prop-2-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO2/c1-2-7-14-10-6-11-17(12-14)16(18)19-13-15-8-4-3-5-9-15/h1,3-5,8-9,14H,6-7,10-13H2 |
InChI Key |
OLPYTGUIPLINEH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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